Osmium hexafluoride

Vapor deposition Fluorination chemistry Isotope separation

Osmium hexafluoride (OsF₆, CAS 13768-38-2) is a binary transition metal hexafluoride in which osmium exists in the +6 oxidation state. It appears as a yellow crystalline solid with a molar mass of 304.22 g/mol.

Molecular Formula F6Os
Molecular Weight 304.2 g/mol
CAS No. 13768-38-2
Cat. No. B084067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOsmium hexafluoride
CAS13768-38-2
Molecular FormulaF6Os
Molecular Weight304.2 g/mol
Structural Identifiers
SMILESF[Os](F)(F)(F)(F)F
InChIInChI=1S/6FH.Os/h6*1H;/q;;;;;;+6/p-6
InChIKeyMLKFZZUUYQWFMO-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Osmium Hexafluoride (CAS 13768-38-2): Technical Baseline for Procurement and Scientific Selection


Osmium hexafluoride (OsF₆, CAS 13768-38-2) is a binary transition metal hexafluoride in which osmium exists in the +6 oxidation state [1]. It appears as a yellow crystalline solid with a molar mass of 304.22 g/mol [1]. OsF₆ belongs to the seventeen known binary hexafluorides, a class characterized by octahedral molecular geometry [1]. It is synthesized via direct reaction of osmium metal with excess elemental fluorine gas at 300 °C [1][2].

Osmium Hexafluoride (CAS 13768-38-2): Why In-Class Substitution Is Not Straightforward


Transition metal hexafluorides exhibit substantial variation in thermodynamic properties, phase behavior, and oxidative capacity despite sharing the same stoichiometry and octahedral coordination. For instance, tungsten hexafluoride (WF₆) is a gas at standard conditions (bp 17.5 °C), while osmium hexafluoride is a volatile solid with a narrow liquid range [1]. Platinum hexafluoride (PtF₆) displays markedly different electron affinity and oxidation potential due to its unique electronic configuration [2]. Uranium hexafluoride (UF₆) possesses an entirely distinct phase profile (mp 64.8 °C, bp 56.5 °C, but sublimes readily) and introduces radiological hazards absent in OsF₆ [3]. These differences preclude simple interchangeability and necessitate compound-specific selection based on precise operational requirements.

Osmium Hexafluoride (CAS 13768-38-2): Quantifiable Differentiation Evidence for Procurement Decisions


Osmium Hexafluoride vs. Tungsten Hexafluoride (WF₆): Liquid-Phase Operational Window Comparison

OsF₆ offers a distinct liquid-phase temperature window (33.4–47.5 °C) of approximately 14.1 °C, whereas WF₆ exists as a gas under typical ambient conditions (bp 17.5 °C) [1]. This enables OsF₆ to be handled and delivered as a low-vapor-pressure liquid without cryogenic cooling or high-pressure containment, a critical distinction for process engineering in vapor deposition and fluorination applications.

Vapor deposition Fluorination chemistry Isotope separation

Osmium Hexafluoride vs. Platinum Hexafluoride (PtF₆): Thermal Stability and Decomposition Risk Assessment

PtF₆ is thermally unstable and undergoes decomposition upon heating, whereas OsF₆ remains stable within its operational temperature range up to its boiling point of 47.5 °C without reported thermal degradation [1][2]. PtF₆'s higher melting point (61.3 °C) and boiling point (69.14 °C) place it in a thermal regime where decomposition is documented, limiting its utility in sustained high-temperature fluorination processes.

Oxidizing agents Fluorinating reagents Thermal stability

Osmium Hexafluoride vs. Osmium Tetroxide (OsO₄): Acute Toxicity and Exposure Limit Comparison

OsO₄ is one of the most acutely toxic osmium compounds, with an OSHA PEL and NIOSH REL of 0.002 mg/m³ (0.0002 ppm) TWA and an IDLH of 1 mg/m³ [1]. While OsF₆ is also toxic and corrosive, its volatility profile (liquid range 33.4–47.5 °C, vapor pressure moderate at ambient) and lack of an established ultra-low exposure limit suggest a different hazard profile compared to OsO₄, which sublimes readily and has a vapor pressure of 7 mmHg at 25 °C [2]. This difference is critical for laboratory safety planning and engineering controls.

Occupational safety Hazard assessment Vapor toxicity

Osmium Hexafluoride vs. Uranium Hexafluoride (UF₆): Radiological Hazard and Regulatory Burden

UF₆ is radioactive due to the uranium content (both U-235 and U-238 isotopes) and emits high-energy radiation detectable only by specialized instruments [1][2]. OsF₆, composed of naturally occurring osmium isotopes (predominantly stable), presents no radiological hazard. This fundamental distinction eliminates the need for NRC/IAEA licensing, radiation safety officers, and specialized radiological waste disposal when procuring and using OsF₆.

Nuclear materials Regulatory compliance Non-radioactive alternative

Osmium Hexafluoride vs. Other Heavy Transition Metal Hexafluorides: Solid-Solid Phase Transition Temperature

OsF₆ exhibits a solid-solid phase transition at −0.4 °C, as determined by vapor pressure measurements and NMR studies [1][2]. This transition temperature is distinct from those of other hexafluorides: WF₆ (−8.2 °C), MoF₆ (−8.7 °C), ReF₆ (−1.9 °C), and IrF₆ (+0.4 °C) [1]. Above this transition, molecular rotation in the solid state is observed, a phenomenon relevant to solid-state NMR investigations and crystallographic studies.

Crystallography Phase behavior Solid-state NMR

Osmium Hexafluoride (CAS 13768-38-2): Evidence-Backed Application Scenarios for Scientific and Industrial Users


Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of Osmium-Containing Thin Films

The liquid-phase window of OsF₆ (33.4–47.5 °C) enables vapor delivery via controlled heating of a condensed solid/liquid source, avoiding the high-pressure gas handling required for WF₆ (bp 17.5 °C) [1]. This facilitates precise precursor delivery in CVD and ALD processes for depositing osmium metal or osmium-containing dielectric films in microelectronics fabrication.

Non-Radioactive Surrogate for UF₆ in Process Development and Equipment Testing

OsF₆ serves as a non-radioactive, volatile heavy-metal hexafluoride analog to UF₆ for testing gas-handling systems, seals, valves, and enrichment cascade components without the licensing, security, and radiological waste burdens associated with uranium [2]. Its similar molecular mass (304.22 vs. 352.02 g/mol) and volatility profile make it a useful developmental surrogate.

Solid-State NMR and Low-Temperature Crystallographic Studies of Molecular Rotation

The solid-solid phase transition of OsF₆ at −0.4 °C, above which molecular rotation occurs in the solid state, provides a specific temperature regime for NMR investigations of rotational dynamics in hexafluoride crystals [3]. This property is distinct from other hexafluorides with transition temperatures ranging from −8.7 °C to +0.4 °C, enabling temperature-specific experimental design.

Fluorination Reagent in Synthetic Inorganic Chemistry Where WF₆ Is Too Volatile

In fluorination reactions requiring a liquid-phase reagent that can be handled at ambient pressure without cryogenic condensation, OsF₆'s liquid range (33.4–47.5 °C) offers a practical alternative to WF₆, which must be handled as a pressurized gas at room temperature [1]. This simplifies reaction setup and reduces the risk of over-pressurization events.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Osmium hexafluoride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.